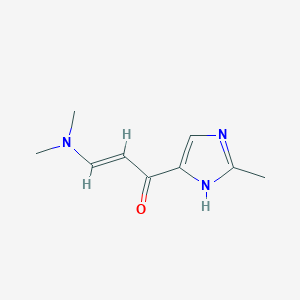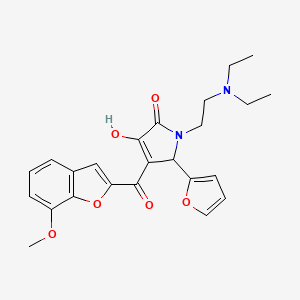
3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one, also known as DMSFQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and its ability to interact with various biological systems. In
Aplicaciones Científicas De Investigación
3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer biology. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes this compound a potential candidate for the development of new cancer therapies.
This compound has also been studied for its potential applications in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor. This makes this compound a potential candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy.
Mecanismo De Acción
The mechanism of action of 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cell growth and proliferation. This compound has also been shown to modulate the activity of certain ion channels and neurotransmitter receptors, which may contribute to its effects on cancer cells and neuronal activity.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells by activating certain signaling pathways involved in programmed cell death. This compound has also been shown to modulate the activity of certain neurotransmitter receptors, which may contribute to its effects on neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one. One area of research is to further elucidate the mechanism of action of this compound and its effects on various biological systems. Another area of research is to explore the potential applications of this compound in other fields, such as immunology and infectious diseases. Additionally, further studies are needed to optimize the synthesis and purification of this compound to improve its suitability for various lab experiments.
Conclusion
In conclusion, this compound is a chemical compound that has shown great potential for its applications in scientific research. Its unique chemical structure and ability to interact with various biological systems make it a promising candidate for the development of new therapies for cancer and neurological disorders. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 6,7-difluoro-1-methylquinolin-4(1H)-one in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 190-192°C. The purity of the compound can be verified using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6,7-difluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3S/c1-10-4-5-12(6-11(10)2)25(23,24)17-9-21(3)16-8-15(20)14(19)7-13(16)18(17)22/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYSZHRAQVVYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2670882.png)
![2-(4-chlorophenoxy)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylpropanamide](/img/structure/B2670885.png)
![3-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2670886.png)


![N-[(1R,2S)-2-Methoxy-2-methylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2670890.png)

![(5E)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2670892.png)
![N-[(2-Phenoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2670893.png)


![ethyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2670900.png)

